molecular formula C21H24N2O2S B1230413 N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide

N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide

Cat. No. B1230413
M. Wt: 368.5 g/mol
InChI Key: WHJSBLHNPPKVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide is a member of benzamides.

Scientific Research Applications

Green Synthesis of Thiazolidinyl Benzamides

The compound is synthesized using environmentally friendly methods, with water as the optimal reaction medium. This approach aligns with green chemistry principles and yields nearly quantitative results (Horishny & Matiychuk, 2020).

Anticancer Evaluation

A series of benzamides, including thiazolidinyl derivatives, have been evaluated for their anticancer activity against various cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug (Ravinaik et al., 2021).

Antibacterial and Antifungal Activities

Thiazolidinyl benzamides have been assessed for their antimicrobial properties. They show potent antimicrobial activity against bacterial and fungal species, making them promising candidates for drug development (Incerti et al., 2017).

Bactericidal Activity Against MRSA

Specific benzamides exhibit significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as effective bactericidal agents (Zadrazilova et al., 2015).

properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-butan-2-ylbenzamide

InChI

InChI=1S/C21H24N2O2S/c1-3-15(2)22-20(25)17-9-11-18(12-10-17)21-23(19(24)14-26-21)13-16-7-5-4-6-8-16/h4-12,15,21H,3,13-14H2,1-2H3,(H,22,25)

InChI Key

WHJSBLHNPPKVKH-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CC=C3

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide
Reactant of Route 3
N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide
Reactant of Route 5
N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide
Reactant of Route 6
N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.